N1-(m-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-14-5-3-7-16(11-14)19-25-22-27(26-19)18(13-30-22)9-10-23-20(28)21(29)24-17-8-4-6-15(2)12-17/h3-8,11-13H,9-10H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKCLMWTUKBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been reported to exhibit a broad range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in inflammatory and pain pathways.
Mode of Action
Based on the structure and known activities of similar compounds, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions may lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Biochemical Pathways
This suggests that they may modulate pathways involved in inflammation and pain perception, such as the cyclooxygenase (COX) pathway.
Pharmacokinetics
The metabolism and excretion of the compound would likely involve hepatic metabolism and renal excretion, which are common routes for compounds of this nature.
Result of Action
Based on the reported activities of similar compounds, it may reduce inflammation and pain by modulating the activity of key enzymes and receptors in these pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its interaction with its targets. Similarly, temperature can affect the compound’s stability and its interactions with its targets.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Effects : The m-tolyl groups in the target compound introduce methyl substituents at meta positions, enhancing lipophilicity compared to electron-withdrawing groups (e.g., chloro in 5b) or polar moieties (e.g., methoxy in the PubChem analog). This may improve membrane permeability in biological systems .
Pharmacological and Chemical Activity Comparison
Thiazolo-Triazole Derivatives
Thiazolo[3,2-b][1,2,4]triazoles are recognized for broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituents on the triazole ring critically influence these activities . For example:
- Target Compound : The m-tolyl groups likely increase metabolic stability and bioavailability due to reduced polarity, though specific activity data is needed .
Oxalamide-Based Compounds
- S336: Functions as a potent umami flavor agonist by activating the hTAS1R1/hTAS1R3 receptor.
- Target Compound : The oxalamide linker may serve as a conformational stabilizer, facilitating interactions with therapeutic targets (e.g., kinases or GPCRs), though this remains speculative without experimental validation.
Regulatory and Application Differences
- S336 : Approved globally (FEMA 4233) as a flavor enhancer, with applications in sauces, snacks, and frozen foods .
- Target Compound: No regulatory data is available, suggesting it remains in preclinical research.
Research Findings and Data Analysis
Toxicological Profiles
- S336 : Exhibits low toxicity in rodents, supporting its regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
